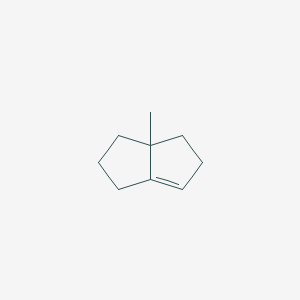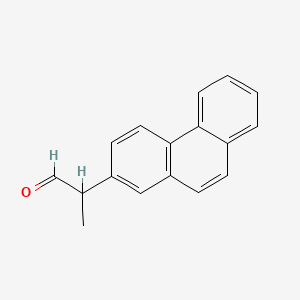
alpha-Methyl-2-phenanthreneacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Methyl-2-phenanthreneacetaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a phenanthrene ring system with a methyl group and an aldehyde functional group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-2-phenanthreneacetaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of phenanthrene with an appropriate acyl chloride, followed by reduction and subsequent oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of phenanthrene derivatives followed by controlled oxidation. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha-Methyl-2-phenanthreneacetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Applications De Recherche Scientifique
Alpha-Methyl-2-phenanthreneacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of alpha-Methyl-2-phenanthreneacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenanthrene ring system may also interact with cellular receptors and enzymes, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Phenanthrene: A parent compound with a similar ring structure but lacking the aldehyde and methyl groups.
2-Phenanthreneacetaldehyde: Similar to alpha-Methyl-2-phenanthreneacetaldehyde but without the methyl group.
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
Uniqueness: this compound is unique due to the presence of both a phenanthrene ring system and an aldehyde functional group, which imparts distinct chemical reactivity and potential biological activity. The methyl group further enhances its chemical properties and differentiates it from other related compounds.
Propriétés
Numéro CAS |
40452-15-1 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-phenanthren-2-ylpropanal |
InChI |
InChI=1S/C17H14O/c1-12(11-18)14-8-9-17-15(10-14)7-6-13-4-2-3-5-16(13)17/h2-12H,1H3 |
Clé InChI |
ODMDVXBFLZLMOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
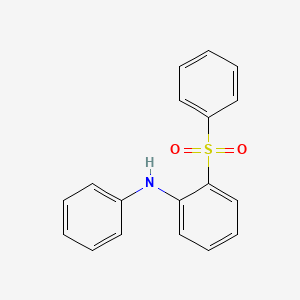

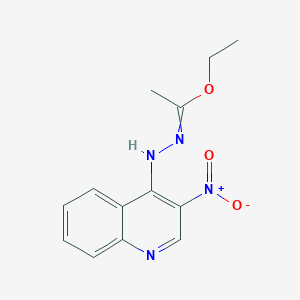
![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)

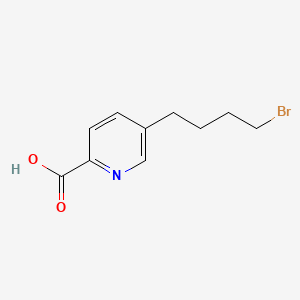
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)

